molecular formula C19H23N3 B5518550 4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine CAS No. 5790-58-9

4-benzyl-N-(4-methylbenzylidene)-1-piperazinamine

Cat. No. B5518550
CAS RN: 5790-58-9
M. Wt: 293.4 g/mol
InChI Key: PDLFBOJFVSJZHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives has been explored in several studies. A notable method includes the reaction of ester ethoxycarbonylhydrazones with primary amines to produce novel 1,2,4-triazole derivatives, indicating a versatile approach to synthesizing complex piperazine-based structures (Bektaş et al., 2010). Additionally, the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride to produce 1-benzhydryl-4-methanesulfonyl-piperazine showcases another synthetic route (Naveen et al., 2007).

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been elucidated using various techniques. X-ray crystallography revealed the conformation of the piperazine ring and its interactions within the crystal lattice. For instance, studies on related compounds have shown different intermolecular interactions and conformations based on substituents and molecular modifications (Mahesha et al., 2019). These structural analyses are crucial for understanding the physical and chemical behavior of these molecules.

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of compounds with significant biological activity. For example, the synthesis of imidazoline derivatives from piperazine showed potential antidiabetic effects, indicating the versatility of piperazine structures in medicinal chemistry (Le Bihan et al., 1999). The ability to undergo various chemical reactions makes piperazine derivatives valuable for developing new therapeutic agents.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, depend on the specific substituents and overall molecular architecture. These properties are essential for the compound's application in different fields, including pharmaceuticals and materials science. For example, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine provides insight into its solid-state characteristics and potential interactions in formulations (Naveen et al., 2007).

properties

IUPAC Name

N-(4-benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-17-7-9-18(10-8-17)15-20-22-13-11-21(12-14-22)16-19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLFBOJFVSJZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973496
Record name N-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5790-58-9
Record name N-(4-Benzylpiperazin-1-yl)-1-(4-methylphenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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